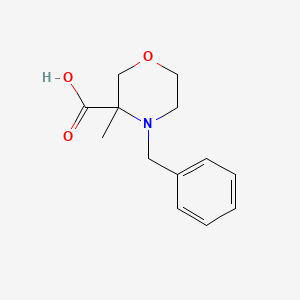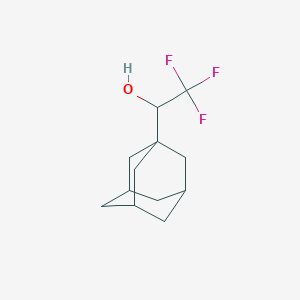
3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3-chloro-6-methoxyaniline.
Reaction Conditions: The reaction conditions may include the use of a suitable solvent (e.g., ethanol or acetonitrile), a base (e.g., potassium carbonate), and a catalyst (e.g., palladium on carbon).
Reaction Steps: The key steps may involve nucleophilic substitution, cyclization, and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-8-fluor-6-methoxychinolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-4(1H)-on-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinolin-Derivaten führen.
Substitution: Die Chlor- und Fluorsubstituenten können unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinolin-4(1H)-on-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Chinolinverbindungen hervorbringen können.
Wissenschaftliche Forschungsanwendungen
3-Chlor-8-fluor-6-methoxychinolin-4(1H)-on kann verschiedene Anwendungen in der wissenschaftlichen Forschung haben, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle oder Antikrebsaktivitäten.
Medizin: Als potenzieller Medikamentenkandidat für verschiedene Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien oder als chemisches Zwischenprodukt in industriellen Prozessen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-8-fluor-6-methoxychinolin-4(1H)-on hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen können Chinolinderivate mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Interaktion mit DNA umfassen.
Wirkmechanismus
The mechanism of action of 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Die Stammverbindung von Chinolinderivaten.
Chloroquin: Ein bekanntes Antimalariamittel mit einer Chinolinstruktur.
Fluorchinolone: Eine Klasse von Antibiotika mit einem Chinolinkern und Fluorsubstituenten.
Einzigartigkeit
3-Chlor-8-fluor-6-methoxychinolin-4(1H)-on ist aufgrund seiner spezifischen Kombination von Chlor-, Fluor- und Methoxysubstituenten einzigartig. Diese Substituenten können die chemische Reaktivität und biologische Aktivität der Verbindung erheblich beeinflussen, was sie von anderen Chinolinderivaten unterscheidet.
Eigenschaften
Molekularformel |
C10H7ClFNO2 |
|---|---|
Molekulargewicht |
227.62 g/mol |
IUPAC-Name |
3-chloro-8-fluoro-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-5-2-6-9(8(12)3-5)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
JBORJVDQYJZXAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)F)NC=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)



![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)



![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

